molecular formula C28H29N3O3S B2839029 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866843-31-4

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline

Cat. No.: B2839029
CAS No.: 866843-31-4
M. Wt: 487.62
InChI Key: ZINKZFBBASNSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a quinoline-based compound featuring a benzenesulfonyl group at position 3, a 2,3-dimethylphenyl-substituted piperazine at position 4, and a methoxy group at position 4. Such compounds are often explored for central nervous system (CNS) activity due to the piperazine moiety’s affinity for serotonin or dopamine receptors.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-20-8-7-11-26(21(20)2)30-14-16-31(17-15-30)28-24-18-22(34-3)12-13-25(24)29-19-27(28)35(32,33)23-9-5-4-6-10-23/h4-13,18-19H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKZFBBASNSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

    Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Key Observations

The 6-methoxy group in the target increases electron density, which may improve solubility in polar solvents compared to chloro-substituted analogs (e.g., Compounds 20–21) .

Substituent Influence: Piperazine substituents: The 2,3-dimethylphenyl group in the target and Compound 6d introduces steric bulk, which may reduce rotational freedom and improve receptor selectivity over 3,4-dichlorophenyl analogs (Compounds 20–21). Functional groups: The benzenesulfonyl group in the target lacks the hydrogen-bonding capability of carbamoyl (Compounds 20–22) or acetamide (Compound 6d) groups, possibly reducing solubility but enhancing metabolic stability .

Synthetic Efficiency: Yields for pyridine-based sulfonamides (Compounds 20–21: 65–80%) exceed those of pyridazine derivatives (Compound 6d: 50%), suggesting that quinoline-based targets may require optimized conditions to balance reactivity and steric hindrance .

Thermal Properties :

  • Melting points vary with crystallinity: Carbamoyl-containing compounds (164–180°C) melt at lower temperatures than acetamide-pyridazine derivatives (225–227°C), likely due to differences in hydrogen-bonding networks .

Biological Activity

3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline, commonly referred to by its CAS number 866843-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C28H29N3O3S
  • Molecular Weight : 487.6 g/mol
  • CAS Number : 866843-31-4

The compound features a quinoline core, which is known for various biological activities, enhanced by the presence of a benzenesulfonyl group and a piperazine moiety. The methoxy group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : The piperazine ring is known to interact with various neurotransmitter receptors, suggesting potential psychoactive properties.
  • Antimicrobial Properties : Compounds with quinoline structures often exhibit antimicrobial activity, which could be explored further in this context.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity : Research has shown that quinoline derivatives can induce apoptosis in cancer cells through various pathways including the modulation of the PI3K/Akt signaling pathway.
  • Neuropharmacological Effects : Piperazine derivatives have been linked to antidepressant and anxiolytic effects, which may apply to this compound as well.

Case Studies

  • Anticancer Activity : A study demonstrated that similar quinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Neuroprotective Effects : In animal models, compounds with piperazine structures have shown promise in reducing neuroinflammation and protecting against neurodegenerative diseases. This suggests that this compound could potentially offer neuroprotective benefits.

Research Findings Summary

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; effective against multiple cancers
Neuropharmacological EffectsReduced neuroinflammation; potential antidepressant properties
Enzymatic InhibitionPossible inhibition of key metabolic enzymes

Q & A

Q. What are the optimal synthetic routes for 3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinoline core via Friedländer or Gould-Jacobs cyclization under controlled temperature (110–130°C) and anhydrous conditions .
  • Step 2: Introduction of the benzenesulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) in dichloromethane at 0–5°C to minimize side reactions .
  • Step 3: Piperazine coupling via nucleophilic aromatic substitution (SNAr) with 4-(2,3-dimethylphenyl)piperazine in dimethylformamide (DMF) at reflux (~150°C), monitored by TLC/HPLC for intermediate purity .
    Key Methodological Tip: Optimize solvent polarity (e.g., DMF vs. acetonitrile) to enhance coupling efficiency and reduce byproducts .

Q. How can structural characterization be reliably performed for this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the quinoline and piperazine moieties. For example, the methoxy group at position 6 appears as a singlet (~δ 3.9 ppm) in 1H^1H-NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 542.2345) .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze using synchrotron radiation .

Q. What are the primary challenges in achieving high purity (>95%) during synthesis?

  • Byproduct Formation: Monitor sulfonation steps (e.g., over-sulfonation) via reverse-phase HPLC with UV detection at 254 nm .
  • Purification Strategy: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to remove residual solvents .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s interaction with serotonin receptors?

  • Target Selection: Focus on 5-HT1A_{1A}/5-HT2A_{2A} receptors due to structural similarity to arylpiperazine-based ligands .
  • Methodology:
    • Prepare the receptor (PDB ID: 7E2Z) and ligand structures using AutoDock Tools.
    • Perform flexible docking with Lamarckian genetic algorithms (GA-LS) to account for piperazine ring conformational changes .
    • Validate binding poses using molecular dynamics (MD) simulations in GROMACS (10 ns, NPT ensemble) .
      Key Insight: The 2,3-dimethylphenyl group on piperazine may enhance hydrophobic interactions with receptor subpockets .

Q. How to resolve contradictory data in biological activity assays (e.g., IC50_{50}50​ variability)?

  • Experimental Design:
    • Use standardized cell lines (e.g., HEK-293 for receptor binding) and normalize data to reference antagonists (e.g., ketanserin for 5-HT2A_{2A}) .
    • Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess inter-lab variability .
  • Possible Causes:
    • Solubility issues in DMSO: Pre-test compound stability via UV-vis spectroscopy (λ = 280–320 nm) .
    • Batch-to-batch purity differences: Validate via 1H^1H-NMR integration of impurities .

Q. What advanced analytical techniques are suitable for studying metabolic stability?

  • In Vitro Hepatocyte Assays: Incubate with primary rat hepatocytes (37°C, 5% CO2_2) and analyze metabolites using LC-QTOF-MS .
  • Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) in microsomal preparations .
    Data Interpretation: A short half-life (<30 min) suggests rapid Phase I oxidation of the methoxy group .

Q. How to design derivatives to improve blood-brain barrier (BBB) penetration?

  • Computational Predictors: Use SwissADME to calculate LogP (optimal range: 2–3) and polar surface area (<90 Ų) .
  • Structural Modifications:
    • Replace the benzenesulfonyl group with smaller substituents (e.g., methylsulfonyl) to reduce molecular weight .
    • Introduce halogen atoms (e.g., fluorine) to enhance lipophilicity without steric hindrance .

Contradictory Data Analysis

Q. Why do some studies report antagonistic activity while others observe partial agonism?

  • Hypothesis: Differential signaling bias (e.g., G protein vs. β-arrestin pathways) in receptor assays .
  • Methodological Reconciliation:
    • Use BRET (Bioluminescence Resonance Energy Transfer) assays to quantify pathway-specific efficacy .
    • Compare results across cell types (e.g., CHO vs. HEK-293) to identify receptor reserve effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.